molecular formula C18H20N2O2 B188463 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone CAS No. 21399-34-8

1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone

Cat. No. B188463
CAS RN: 21399-34-8
M. Wt: 296.4 g/mol
InChI Key: GHKNYIKKEJMSCR-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methoxyphenyl ethylidene hydrazone and is a derivative of phenylhydrazine. The chemical structure of this compound consists of a hydrazone group, which is attached to a methoxyphenyl group and an ethylidene group.

Mechanism Of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes in the body. It has been suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.

Biochemical And Physiological Effects

1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antifungal and antibacterial activity. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone in lab experiments is its broad spectrum of biological activity. This compound has been shown to exhibit activity against a wide range of microorganisms and cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone. One potential direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand the biological activity of this compound and may lead to the development of more potent derivatives. Another potential direction is to investigate the potential applications of this compound in the field of material science. It has been shown to have potential as a corrosion inhibitor, and further research may lead to the development of more effective corrosion inhibitors. Finally, there is a need for further research on the potential toxicity of this compound. This will help to ensure that it can be used safely in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, material science, and other fields make it an important compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. This reaction results in the formation of 1-(4-Methoxyphenyl)ethanone, which is then reacted with hydrazine hydrate to form 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone.

Scientific Research Applications

1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, where it has been tested as a potential anti-cancer agent. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential application as a corrosion inhibitor in the field of material science.

properties

CAS RN

21399-34-8

Product Name

1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C18H20N2O2/c1-13(15-5-9-17(21-3)10-6-15)19-20-14(2)16-7-11-18(22-4)12-8-16/h5-12H,1-4H3/b19-13+,20-14+

InChI Key

GHKNYIKKEJMSCR-IWGRKNQJSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CC=C(C=C1)OC)/C)/C2=CC=C(C=C2)OC

SMILES

CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Other CAS RN

21399-34-8

Origin of Product

United States

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